Tunodafil

描述

Historical Development of Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural similarity to purine nucleobases, enabling interactions with biological targets such as kinases, receptors, and enzymes. Early work in the 2000s focused on its role as a bioisostere for adenosine, with derivatives showing promise as kinase inhibitors. By 2011, corticotropin-releasing factor 1 (CRF1) receptor antagonists featuring this scaffold demonstrated submicromolar binding affinity. Subsequent advancements highlighted its versatility:

- Anticancer applications : Pyrrolo[2,3-d]pyrimidines were optimized as cyclin-dependent kinase (CDK) inhibitors, with compounds like 2g (IC~50~ = 25 nM against CDK9) showing anti-proliferative activity in pancreatic cancer models.

- Antiviral and anti-inflammatory roles : Modifications at the C-4 and C-6 positions yielded derivatives targeting viral polymerases and inflammatory pathways.

Key milestones include the FDA approval of palbociclib (2015), a CDK4/6 inhibitor containing a related pyrido[2,3-d]pyrimidine core, which validated the therapeutic potential of this structural class.

Significance of Sulfonylphenyl-Substituted Pyrrolo[2,3-d]pyrimidines

The introduction of sulfonylphenyl groups at the C-5 position enhances target affinity and selectivity by:

- Hydrogen-bond interactions : The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing binding with kinase hinge regions.

- Hydrophobic complementarity : Aryl-sulfonyl moieties occupy hydrophobic pockets in enzymes like CSF1R and CDK9.

Table 1 : Bioactivity of Sulfonylphenyl-Substituted Pyrrolo[2,3-d]pyrimidines

| Compound | Target | IC~50~ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 23 | CSF1R | 0.21 | >100 vs. PDGFR | |

| 2g | CDK9 | 25 | 104 vs. CDK7 | |

| 45 | ENPP1 | 25 | 493 vs. wild-type |

These derivatives also exhibit improved pharmacokinetic properties, as seen in 45 , which showed high plasma exposure in murine models.

Research Evolution of Piperazinyl-Containing Heterocyclic Compounds

Piperazine derivatives are widely employed to optimize solubility, bioavailability, and target engagement. Their integration into pyrrolo[2,3-d]pyrimidines began in the 2010s, driven by:

- Conformational flexibility : The piperazine ring adopts multiple chair conformations, enabling interactions with diverse binding sites.

- Cation-π interactions : The basic nitrogen in piperazine forms salt bridges with acidic residues in targets like GPCRs.

Table 2 : FDA-Approved Piperazine-Containing Drugs (2011–2023)

| Drug | Target | Indication | Year Approved |

|---|---|---|---|

| Palbociclib | CDK4/6 | Breast cancer | 2015 |

| Ribociclib | CDK4/6 | Breast cancer | 2017 |

| Venetoclax | Bcl-2 | Chronic lymphocytic leukemia | 2016 |

The 4-ethylpiperazine subgroup, as seen in the target compound, reduces metabolic clearance by sterically shielding the basic nitrogen from cytochrome P450 oxidation.

Current Research Landscape and Applications

Recent studies focus on multitargeted pyrrolo[2,3-d]pyrimidines combining sulfonylphenyl and piperazinyl groups:

- Kinase inhibition : Hybrid derivatives exhibit dual activity against CDK9 and CSF1R, relevant in oncology.

- Immune modulation : ENPP1 inhibitors like 18p activate STING pathways, showing antitumor efficacy in syngeneic models.

- Synthetic innovations : Microwave-assisted Suzuki-Miyaura couplings and flow chemistry enable rapid diversification of the C-6 and C-7 positions.

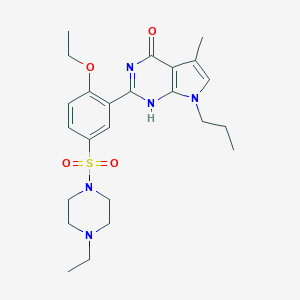

Figure 1 : Structural Features of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

- Pyrrolo[2,3-d]pyrimidine core : Binds ATP pockets via N-1 and N-3 interactions.

- Sulfonylphenyl group : Enhances hydrophobic contact with allosteric sites.

- 4-Ethylpiperazine : Improves solubility (cLogP ≈ 2.1) and reduces hERG liability.

属性

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMDFMQMRASWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804518-63-6 | |

| Record name | Tunodafil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunodafil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

托诺达非的合成涉及多个步骤,从市售的起始材料开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 。托诺达非的工业生产方法尚未广泛记载,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

科学研究应用

Biological Activities

-

Phosphodiesterase Inhibition

- This compound has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE5. PDE inhibitors are crucial in treating conditions such as erectile dysfunction and pulmonary hypertension by increasing intracellular cGMP levels, leading to vasodilation and improved blood flow .

- Neurological Applications

- Antihypertensive Effects

Case Studies and Research Findings

- Study on PDE Inhibition

- Neuroprotective Effects

- Combination Therapies

Summary Table of Applications

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Erectile Dysfunction | PDE5 inhibition | Increased blood flow |

| Neuroprotection | Antioxidant properties | Protection against neuronal damage |

| Hypertension | Vasodilation via PDE inhibition | Lowered blood pressure |

| Cognitive Enhancement | Synergistic effects with HDAC inhibitors | Improved cognitive function |

作用机制

托诺达非通过抑制磷酸二酯酶 5 (PDE5) 发挥作用,磷酸二酯酶 5 (PDE5) 是一种水解环鸟苷一磷酸 (cGMP) 的酶。通过抑制 PDE5,托诺达非提高 cGMP 水平,导致平滑肌细胞松弛和血流增加。这种机制在治疗勃起功能障碍和缺血性脑损伤方面特别相关。 托诺达非还调节神经发生和突触功能,这可能有助于其对阿尔茨海默病的潜在治疗作用 .

相似化合物的比较

Table 1: Core Structure Comparison

| Compound | Core Structure | Piperazine Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound (804518-63-6) | Pyrrolo[2,3-d]pyrimidinone | 4-Ethyl | 474.58 |

| 139755-83-2 | Pyrazolo[4,3-d]pyrimidinone | 4-Methyl | 466.56 |

| 1308285-21-3 (methanesulfonate salt) | Pyrazolo[4,3-d]pyrimidinone | 4-Methyl | 570.68 |

Sildenafil Derivatives

Sildenafil analogs (e.g., 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d8) share the ethoxyphenyl-sulfonyl-piperazine pharmacophore but utilize a pyrazolo[4,3-d]pyrimidinone core. Key differences include:

- Target selectivity: The pyrrolo-pyrimidinone core in the target compound may confer distinct PDE isoform selectivity compared to sildenafil’s pyrazolo core .

Fluorinated and Trifluoromethylated Derivatives

Compounds like 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-phenylpyridin-2-yl)ethan-1-one () and 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one () feature:

- Fluorine/CF₃ groups : Enhance metabolic stability and membrane permeability.

- Indole/pyridine linkages : Divert therapeutic applications toward kinase or protease inhibition rather than PDE modulation .

Piperazine-Modified Heterocycles

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS: 952964-95-3) demonstrates:

- Ethylpiperazine side chain : Shared with the target compound, suggesting conserved interactions with amine-binding pockets .

生物活性

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-d]pyrimidinone core structure, which is known for its diverse biological activities. The presence of the ethoxy and sulfonyl groups, along with the piperazine moiety, suggests potential interactions with various biological targets.

Molecular Formula

- Molecular Formula: C₁₈H₂₃N₅O₄S

- Molecular Weight: 385.47 g/mol

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyrrolo[2,3-d]pyrimidinone |

| Functional Groups | Ethoxy group, sulfonyl group, piperazine |

| Solubility | Generally soluble in organic solvents |

Research indicates that compounds similar to this one often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, the piperazine moiety can enhance binding affinity to certain targets involved in neurotransmission and cellular signaling pathways.

- Kinase Inhibition: Many pyrimidine derivatives are known to inhibit kinases, which play critical roles in cell signaling and cancer progression. The compound may act on specific kinases involved in tumor growth and proliferation.

- Neurotransmitter Modulation: The piperazine ring suggests potential activity at serotonin or dopamine receptors, which could influence mood and behavior.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For example:

- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

Research has shown that sulfonamide-containing compounds often display antimicrobial activity. The presence of the sulfonyl group in this compound could contribute to its effectiveness against bacterial strains.

Case Studies and Research Findings

- In Vitro Studies:

- In Vivo Studies:

- Mechanistic Studies:

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidin-4-one core in this compound?

- Methodological Answer: The pyrrolo[2,3-d]pyrimidin-4-one core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrimidine precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, and highlight the use of polar aprotic solvents (e.g., DMF or DMSO) and controlled temperatures (60–100°C) to facilitate ring closure. Purification often requires column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the core structure .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer: Structural confirmation relies on a combination of:

- NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) to map substituents on the pyrrolo-pyrimidine core and sulfonylphenyl group.

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in for analogous compounds .

Q. What are the primary biological targets hypothesized for this compound based on its structural motifs?

- Methodological Answer: The ethylpiperazinyl-sulfonyl and ethoxyphenyl groups suggest potential kinase or phosphatase inhibition, as these motifs are common in ATP-binding pocket inhibitors. and recommend screening against phosphodiesterases (PDEs) or tyrosine kinases using enzymatic assays (e.g., fluorescence-based ADP-Glo™ assays) to identify initial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonylation step involving the 4-ethylpiperazine group?

- Methodological Answer: Sulfonylation efficiency depends on:

- Solvent selection: Use dichloromethane (DCM) or THF to enhance nucleophilicity of the piperazine nitrogen.

- Catalyst choice: Tertiary amines (e.g., triethylamine) as acid scavengers improve reaction kinetics.

- Temperature control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions. reports yields >70% under these conditions .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer: Discrepancies may arise from assay interference (e.g., compound fluorescence in luminescence assays). To mitigate:

- Cross-validate results using orthogonal assays (e.g., radiometric vs. fluorometric PDE assays).

- Include control experiments with structurally similar inactive analogs to rule off-target effects. emphasizes randomized block designs for robust statistical analysis .

Q. How do substituents on the pyrrolo-pyrimidine core influence solubility and bioavailability?

- Methodological Answer:

- Ethoxy group: Enhances lipophilicity but reduces aqueous solubility. Counteract by co-solvent systems (e.g., PEG-400/water).

- Propyl group: Increases metabolic stability but may hinder membrane permeability.

- Sulfonylpiperazine: Improves solubility via hydrogen bonding. Use logP calculations (e.g., ACD/Labs) and shake-flask solubility tests to optimize, as in .

Q. What computational methods predict binding modes of this compound with PDE isoforms?

- Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) to model interactions with PDE catalytic domains.

- Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over time.

- Free energy perturbation (FEP) to quantify affinity differences across isoforms. references PubChem data for parameterization .

Data Contradictions and Resolution

Q. Conflicting reports on metabolic stability: How to design in vitro assays for clarity?

- Methodological Answer: Discrepancies often stem from enzyme source variability (e.g., human vs. rat liver microsomes). Standardize assays by:

- Using pooled human liver microsomes (HLM) with NADPH regeneration systems.

- Monitoring metabolites via LC-MS/MS at multiple time points (0, 15, 30, 60 min).

- Include positive controls (e.g., verapamil) to validate assay conditions () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。